4-[(Boc-amino)methyl]benzohydrazide
Description
4-[(Boc-amino)methyl]benzohydrazide is a benzohydrazide derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino-methyl group at the para position of the benzene ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and heterocyclic scaffolds. The Boc group enhances stability during synthetic processes while allowing selective deprotection for further functionalization .
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-[[4-(hydrazinecarbonyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-8-9-4-6-10(7-5-9)11(17)16-14/h4-7H,8,14H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
BRQVPJWZURCBME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Boc-amino)methyl]benzohydrazide typically involves the following steps:
Protection of Aminomethyl Group: The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of Benzoylhydrazine: The protected aminomethyl compound is then reacted with benzoyl chloride in the presence of a base to form the benzoylhydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(Boc-amino)methyl]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected aminomethyl group can be substituted under specific conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, DMAP, acetonitrile.
Deprotection: Trifluoroacetic acid, dichloromethane, HCl, methanol.
Coupling: Palladium catalysts, boron reagents.
Major Products Formed
Substitution: Boc-protected derivatives.
Deprotection: Free aminomethylbenzoylhydrazine.
Coupling: Various coupled products depending on the reactants used.
Scientific Research Applications
4-[(Boc-amino)methyl]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Boc-amino)methyl]benzohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Analogous Benzohydrazides
Halogen-Substituted Benzohydrazides
- Examples: (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-chlorobenzylidene)benzohydrazide (6f) (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(4-chlorobenzylidene)benzohydrazide (6g)
- Key Features :
- Contrast with Boc Derivative :
Benzimidazole-Linked Benzohydrazides
- Examples : Compounds 5a–c (e.g., 4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide)
- Key Features: Benzimidazole moieties enhance DNA intercalation and kinase inhibition. Demonstrated IC₅₀ values as low as 0.0316 µM against lung adenocarcinoma, outperforming cisplatin .
Thiazolidine and Oxadiazole Derivatives
- Examples :
- 4-(4-oxo-4H-chromen-2-yl)benzohydrazide (IV)
- Thiazolidine-2,4-dione derivatives from 4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzohydrazide
- Key Features :
- Contrast with Boc Derivative :
Anticancer Activity
| Compound | Target Cell Line | IC₅₀ (µM) | Key Structural Feature |
|---|---|---|---|
| 5a (Benzimidazole-linked) | Human Lung Adenocarcinoma | 0.0316 | Chloro, dichlorobenzylidene |
| 6f (Halogenated) | Kinase Inhibition | 0.1–1.0 | 3-Chlorobenzylidene |
| Thiazolidine Derivatives | PC-3 (Prostate Cancer) | 12.19 | Thiazolidine-2,4-dione |
| Boc Derivative | Not Reported | – | Boc-protected amino-methyl |
- Insights : Halogenation and benzimidazole integration significantly enhance cytotoxicity, while the Boc derivative’s activity remains underexplored but may favor proteolysis-targeting chimeras (PROTACs) due to its modularity .
Antimicrobial and Antitubercular Activity
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, F) increase electrophilicity and bioactivity but may introduce toxicity .
- Heterocyclic Appendages : Benzimidazole and oxadiazole rings improve target specificity but complicate synthesis .
- Protective Groups : Boc enhances stability and enables controlled functionalization, favoring prodrug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
